REACTION_CXSMILES
|
[Cl:1][Si:2]([Cl:8])([Cl:7])C(C=C)=C.[SiH3]C=CC=C.[Cl:14][CH2:15][C:16]#[C:17][CH2:18][Cl:19].Cl[SiH](Cl)Cl>[Pt]>[Cl:14][CH2:15][C:16]([Si:2]([Cl:8])([Cl:7])[Cl:1])=[CH:17][CH2:18][Cl:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Si](C(=C)C=C)(Cl)Cl
|
Name
|
silyl-1,3-butadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH3]C=CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC#CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
be synthesized
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=CCCl)[Si](Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |